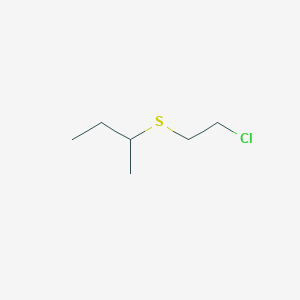

2-Chloroethyl-sec-butyl sulfide

Beschreibung

2-Chloroethyl-sec-butyl sulfide is an organosulfur compound characterized by a sulfide group (S) bonded to a 2-chloroethyl moiety (Cl-CH₂-CH₂-) and a sec-butyl group (CH(CH₂)CH₂CH₃). Based on analogous compounds in the evidence, its molecular formula is inferred as C₆H₁₂ClS, with a molecular weight of approximately 152.68 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, S=32.07). The presence of both a chloroethyl group and a branched sec-butyl substituent suggests unique reactivity and physical properties influenced by steric and electronic effects .

Eigenschaften

CAS-Nummer |

20818-34-2 |

|---|---|

Molekularformel |

C6H13ClS |

Molekulargewicht |

152.69 g/mol |

IUPAC-Name |

2-(2-chloroethylsulfanyl)butane |

InChI |

InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

SZWKDLZVWXCJGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)SCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Chloroethyl-sec-butyl sulfide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thioethers.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thioethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloroethyl-sec-butyl sulfide has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of sulfur mustards.

Biology: Investigated for its effects on cellular structures and functions.

Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.

Industry: Used in the development of protective materials and decontamination agents.

Wirkmechanismus

The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Chloroethyl 4-Chlorophenyl Sulfide (CAS 14366-73-5)

- Molecular Weight : 207.12 g/mol .

- Structure : Features a 4-chlorophenyl group instead of sec-butyl.

- Key Differences :

- The aromatic phenyl group enhances stability due to resonance but increases molecular weight compared to the aliphatic sec-butyl group.

- Higher melting/boiling points are expected due to stronger intermolecular forces (e.g., π-π interactions) absent in 2-chloroethyl-sec-butyl sulfide.

- The chlorine substituent on the phenyl ring may increase electrophilicity, altering reactivity in nucleophilic substitution reactions .

Benzyl 2-Chloroethyl Sulfide

- Structure : Replaces sec-butyl with a benzyl (C₆H₅CH₂-) group .

- Lower solubility in polar solvents due to the hydrophobic benzyl moiety. Higher toxicity risks are associated with aromatic sulfides in some industrial applications .

sec-Butyl Isopropyl Sulfide

Data Table: Comparative Analysis of Sulfide Derivatives

Research Findings and Functional Group Impacts

- Hydrolysis Behavior : Carbonyl sulfide (COS) hydrolyzes to H₂S and CO₂ in aqueous environments . While 2-chloroethyl-sec-butyl sulfide lacks a carbonyl group, its chloroethyl moiety may undergo hydrolysis under alkaline conditions, releasing HCl and forming thiol derivatives. This contrasts with aromatic sulfides (e.g., benzyl derivatives), where hydrolysis is slower due to steric hindrance .

- Toxicity and Safety : sec-Butyl acetate () highlights the role of branched alkyl groups in volatility and exposure risks. For 2-chloroethyl-sec-butyl sulfide, the chloroethyl group may introduce neurotoxic or vesicant properties, akin to sulfur mustard analogs, though specific data are absent in the evidence .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.